Cas no 133488-11-6 (3-heptyl-1H-pyrazol-5-amine)

3-heptyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-heptyl-1H-pyrazol-5-amine
- EN300-1148358
- 133488-11-6
-
- インチ: 1S/C10H19N3/c1-2-3-4-5-6-7-9-8-10(11)13-12-9/h8H,2-7H2,1H3,(H3,11,12,13)
- InChIKey: XIUCWTADUBZKQG-UHFFFAOYSA-N
- SMILES: N1C(=CC(N)=N1)CCCCCCC
計算された属性
- 精确分子量: 181.157897619g/mol
- 同位素质量: 181.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 6
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 54.7Ų
3-heptyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148358-5g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 5g |
$2028.0 | 2023-10-25 | |
Enamine | EN300-1148358-2.5g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
Enamine | EN300-1148358-1g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 1g |
$699.0 | 2023-10-25 | |
Enamine | EN300-1148358-0.05g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
Enamine | EN300-1148358-0.1g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 0.1g |
$615.0 | 2023-10-25 | |
Enamine | EN300-1148358-1.0g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1148358-10g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 10g |
$3007.0 | 2023-10-25 | |
Enamine | EN300-1148358-0.5g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 0.5g |
$671.0 | 2023-10-25 | |
Enamine | EN300-1148358-0.25g |
3-heptyl-1H-pyrazol-5-amine |
133488-11-6 | 95% | 0.25g |
$642.0 | 2023-10-25 |
3-heptyl-1H-pyrazol-5-amine 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
3-heptyl-1H-pyrazol-5-amineに関する追加情報
Recent Advances in the Study of 3-heptyl-1H-pyrazol-5-amine (CAS: 133488-11-6) in Chemical Biology and Pharmaceutical Research
The compound 3-heptyl-1H-pyrazol-5-amine (CAS: 133488-11-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The discussion is based on peer-reviewed studies published within the last five years, ensuring the relevance and accuracy of the information presented.
Recent studies have highlighted the role of 3-heptyl-1H-pyrazol-5-amine as a key intermediate in the synthesis of novel heterocyclic compounds with diverse biological activities. Its pyrazole core, coupled with a heptyl side chain, offers a versatile scaffold for medicinal chemistry applications. Researchers have explored its potential as an inhibitor of various enzymes, including kinases and proteases, which are implicated in diseases such as cancer and inflammatory disorders. The compound's ability to modulate these enzymatic pathways has been demonstrated in vitro, with promising results in cell-based assays.
One of the most notable advancements in the study of 3-heptyl-1H-pyrazol-5-amine is its application in the development of targeted therapies. A 2023 study published in the Journal of Medicinal Chemistry reported the successful optimization of this compound to enhance its selectivity and potency against specific kinase targets. The researchers employed structure-activity relationship (SAR) studies to identify key modifications that improved the compound's pharmacokinetic properties, including its bioavailability and metabolic stability. These findings underscore the potential of 3-heptyl-1H-pyrazol-5-amine as a lead compound for further drug development.
In addition to its therapeutic potential, 3-heptyl-1H-pyrazol-5-amine has also been investigated for its role in chemical biology. Its ability to act as a molecular probe has enabled researchers to study protein-ligand interactions in greater detail. For instance, a recent study utilized this compound to elucidate the binding mechanisms of a previously uncharacterized protein involved in cellular signaling pathways. Such applications highlight the compound's versatility beyond traditional drug discovery, offering new tools for basic research.
Despite these promising developments, challenges remain in the clinical translation of 3-heptyl-1H-pyrazol-5-amine-based therapies. Issues such as off-target effects and toxicity profiles need to be addressed through further preclinical studies. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling candidate for continued investigation. Future research directions may include the exploration of its use in combination therapies and the development of derivatives with enhanced efficacy and safety profiles.
In conclusion, 3-heptyl-1H-pyrazol-5-amine (CAS: 133488-11-6) represents a promising area of research in chemical biology and pharmaceutical sciences. Its multifaceted applications, from drug development to molecular probes, underscore its potential to contribute significantly to the field. As research progresses, this compound may pave the way for innovative therapeutic strategies and deepen our understanding of biological systems at the molecular level.
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